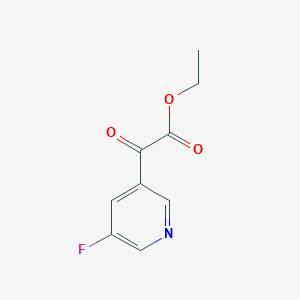
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C₉H₈FNO₃. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 5-fluoropyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 5-fluoropyridine-3-carboxylic acid.
Reduction: Formation of ethyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit enhanced biological activity and stability.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-fluoropyridin-3-yl)-2-oxoacetate
- Ethyl 2-(3-fluoropyridin-4-yl)-2-oxoacetate
- Ethyl 2-(2-fluoropyridin-5-yl)-2-oxoacetate
Uniqueness
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate is unique due to the specific position of the fluorine atom on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)6-3-7(10)5-11-4-6/h3-5H,2H2,1H3 |
InChI Key |
XAZPUTUUTIZHQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


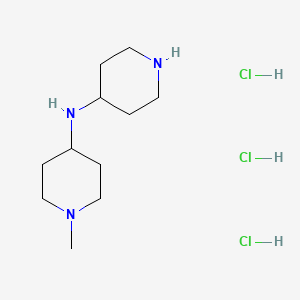
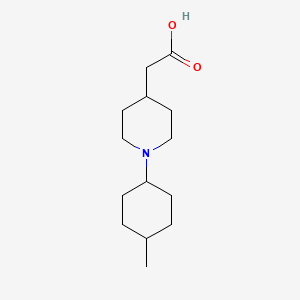
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
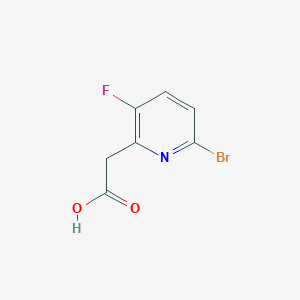
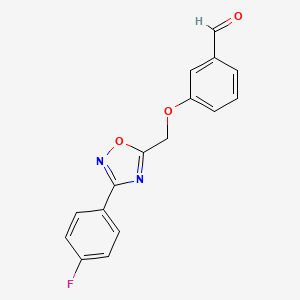
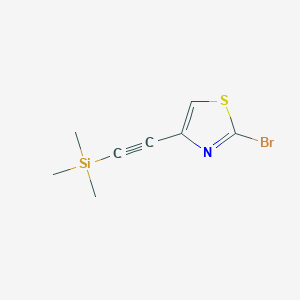
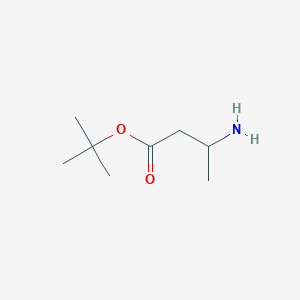
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
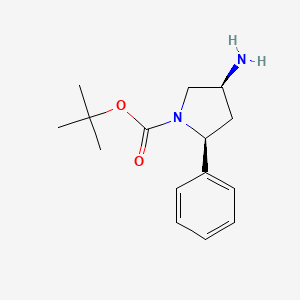
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
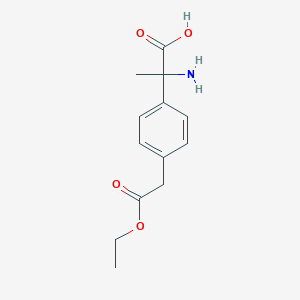
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
